3-Hydroxymandelonitrile
Overview
Description
m-Hydroxymandelonitrile, also known as (S)-4-hydroxymandelonitrile, is a small molecule . It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids, which are phenols that are unsubstituted at the 2-position .
Synthesis Analysis
The synthesis of m-Hydroxymandelonitrile involves enzymes in the pathway for dhurrin synthesis. The enzymes CYP79A1 and CYP71E1, which are membrane-bound P450 enzymes, catalyze the conversion of Tyr to p-hydroxymandelonitrile .
Molecular Structure Analysis
The molecular structure of m-Hydroxymandelonitrile can be analyzed using various techniques such as X-ray diffraction, mass spectrometry, and molecular dynamics simulations .
Chemical Reactions Analysis
The chemical reactions involving m-Hydroxymandelonitrile can be monitored and analyzed using techniques like NMR . The reaction yield, mechanistic insights, and reaction kinetics can be obtained from these analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of m-Hydroxymandelonitrile can be analyzed using standard analytical methods . These properties include specific gravity, refractive index, acid value, iodine value, saponification number, free fatty acids, and peroxide values .
Scientific Research Applications
1. Role in Hypertension Studies
Research has shown that 3-Methoxy-4-hydroxyphenylglycol (MHPG), a compound related to m-Hydroxymandelonitrile, was significant in studying hypertension. In a study involving subjects with hypertension, MHPG levels in lumbar spinal fluid correlated with the severity of hypertension. This implies a role for central catecholamines in hypertension, as affected by compounds related to m-Hydroxymandelonitrile (Saran et al., 1978).
2. Nanomedicine Applications
Nanostructured magnetic hydroxyapatite (MHAp), which bears relevance to m-Hydroxymandelonitrile, has shown promise in nanomedicine. Its applications extend to controlled drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and as contrast agents for magnetic resonance imaging. These multifunctional therapeutic approaches highlight the versatility of MHAp and related compounds in biomedical fields (Mondal et al., 2017).
3. Enzymatic Conversion Studies
The enzymatic conversion of compounds related to m-Hydroxymandelonitrile has been studied for insights into biosynthesis processes. For instance, the transformation of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile in dhurrin biosynthesis reveals important enzymatic pathways in plant biology and potential applications in bioengineering (Shimada & Conn, 1977).
4. Biocatalysis in Chemical Synthesis
m-Hydroxymandelonitrile and its derivatives have been explored in biocatalysis, particularly in the synthesis of enantiopure cyanohydrins. This iscrucial for producing key synthons used in the manufacturing of chemicals and pharmaceuticals. The ability of certain enzymes to catalyze reactions involving mandelonitrile demonstrates the potential of m-Hydroxymandelonitrile derivatives in green chemistry and sustainable production methods (Yıldırım, Tükel & Alagöz, 2014).
5. Plant Biosynthesis and Genetic Engineering
The biosynthesis of cyanogenic glucosides in plants, involving intermediates like p-hydroxymandelonitrile, is a significant area of study. Understanding these pathways can lead to advancements in genetic engineering, aimed at enhancing plant properties for agriculture or bio-production. This research area also provides insights into plant defense mechanisms and the evolution of chemical diversity in nature (Halkier & Møller, 1990).
Future Directions
Properties
IUPAC Name |
2-hydroxy-2-(3-hydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGRXWCYTKIXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967919 | |
Record name | Hydroxy(3-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53313-95-4 | |
Record name | Mandelonitrile, m-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053313954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(3-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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